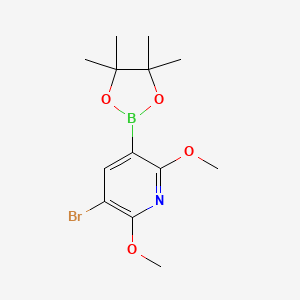
1-ethyl-4-iodo-2-(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-iodo-2-(propan-2-yl)benzene is an organic compound with the molecular formula C11H15I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-iodo-2-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-ethyl-2-(propan-2-yl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1-ethyl-2-(propan-2-yl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols, aldehydes, or carboxylic acids.
- Reduction reactions result in deiodinated benzene derivatives.
科学研究应用
1-Ethyl-4-iodo-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-ethyl-4-iodo-2-(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the iodine atom acts as a leaving group, allowing the introduction of other substituents. The compound’s interactions with biological targets may involve binding to specific receptors or enzymes, influencing their activity and leading to various biological effects.
相似化合物的比较
1-Ethyl-2-(propan-2-yl)benzene: Lacks the iodine substituent, making it less reactive in substitution reactions.
4-Iodo-1-methyl-2-(propan-2-yl)benzene: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
1-Ethyl-4-bromo-2-(propan-2-yl)benzene: Bromine instead of iodine, leading to different reactivity and applications.
Uniqueness: 1-Ethyl-4-iodo-2-(propan-2-yl)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its specific substitution pattern also influences its chemical behavior and applications in various fields.
属性
CAS 编号 |
1369942-30-2 |
|---|---|
分子式 |
C11H15I |
分子量 |
274.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



